molecular formula C10H9F2NO3 B2640756 3-[(2,4-Difluorophenyl)formamido]propanoic acid CAS No. 949444-66-0

3-[(2,4-Difluorophenyl)formamido]propanoic acid

Cat. No.: B2640756
CAS No.: 949444-66-0
M. Wt: 229.183
InChI Key: SSYWEPJEANUKJE-UHFFFAOYSA-N
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Description

3-[(2,4-Difluorophenyl)formamido]propanoic acid is a fluorinated small-molecule compound characterized by a propanoic acid backbone substituted with a formamido group linked to a 2,4-difluorophenyl ring. The presence of fluorine atoms at the 2- and 4-positions of the aromatic ring enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

3-[(2,4-difluorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c11-6-1-2-7(8(12)5-6)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYWEPJEANUKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,4-Difluorophenyl)formamido]propanoic acid typically involves the following steps:

    Formation of the Difluorophenyl Intermediate: The starting material, 2,4-difluoroaniline, undergoes a formylation reaction to introduce the formamido group.

    Coupling with Propanoic Acid: The formamido intermediate is then coupled with a propanoic acid derivative under appropriate conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the formamido group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reduced form.

    Substitution: The difluorophenyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be employed for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the formamido group.

    Reduction Products: Reduced forms of the difluorophenyl group.

    Substitution Products: Compounds with substituted difluorophenyl groups.

Scientific Research Applications

Chemistry

3-[(2,4-Difluorophenyl)formamido]propanoic acid serves as a building block in the synthesis of more complex organic molecules. Its difluorophenyl group enhances reactivity, making it suitable for various chemical transformations such as:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : Reduction reactions yield amines or alcohols.
  • Substitution Reactions : The difluorophenyl moiety can participate in electrophilic or nucleophilic substitutions.

Biology

In biological research, this compound is explored for its role in:

  • Enzyme Inhibition : It is used to study interactions between proteins and ligands, particularly in enzyme inhibition assays.
  • Cell Viability Studies : Research indicates that it may reduce cell viability in cancer cell lines, suggesting potential antitumor activity.

Medicine

The therapeutic potential of this compound is being investigated for:

  • Anti-inflammatory Properties : Studies have shown that it can reduce inflammation in animal models of arthritis.
  • Anticancer Activity : Preliminary findings suggest that it activates apoptotic pathways in cancer cells.

Industry

In industrial applications, this compound is utilized in:

  • Material Development : It is involved in the synthesis of novel materials with specific chemical properties.
  • Chemical Processes : Used as a reagent in various chemical reactions to produce derivatives with enhanced characteristics.

Case Study 1: Antitumor Activity

A study on breast and colon cancer cell lines demonstrated that treatment with this compound significantly decreased cell viability compared to control groups. This effect was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Inhibition of Inflammatory Responses

In an experimental model of arthritis, administration of this compound resulted in reduced swelling and pain scores. This correlated with decreased levels of inflammatory markers in serum samples.

Mechanism of Action

The mechanism of action of 3-[(2,4-Difluorophenyl)formamido]propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The difluorophenyl group may play a crucial role in binding to these targets, while the formamido and propanoic acid moieties contribute to the overall activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Differences vs. Target Compound Key Properties/Applications Reference
2-[(3,5-Difluorophenyl)formamido]propanoic acid Fluorine at 3,5-positions (vs. 2,4) Potential positional isomerism affecting electronic distribution and receptor interactions
3-(2,4-Difluorobenzoyl)propanoic acid Benzoyl group replaces formamido Increased rigidity; altered hydrogen-bonding capacity
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid Oxazole ring fused to phenyl group Enhanced π-π stacking potential; possible antimicrobial activity
3-{[4-(Bromomethyl)phenyl]formamido}propanoic acid Bromomethyl substituent on phenyl ring Reactive site for further functionalization (e.g., nucleophilic substitution)
3-((2-Fluorophenyl)sulfonamido)propanoic acid Sulfonamido group replaces formamido Higher acidity (pKa ~1–2) and stronger hydrogen-bonding capacity
3-(4-(Trifluoromethyl)phenyl)propanoic acid Trifluoromethyl group replaces formamido Increased hydrophobicity; crystal structure stabilized by O–H⋯O hydrogen bonds
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Hydroxyl group replaces fluorine; amino linkage Demonstrated anticancer activity (e.g., MIC50 = 33.3–58.5 µg/mL)

Structural and Electronic Comparisons

  • Fluorine Positional Isomerism : The 2,4-difluorophenyl group in the target compound creates a distinct electronic environment compared to 3,5-difluoro analogs. The 2,4-substitution pattern may reduce steric hindrance near the formamido group, enhancing binding to target proteins .
  • Formamido vs. Benzoyl/Sulfonamido : The formamido group (–NH–CO–) allows for hydrogen-bond donation and acceptance, whereas benzoyl (–CO–) and sulfonamido (–SO₂–NH–) groups exhibit stronger electron-withdrawing effects. For example, sulfonamido derivatives (e.g., ) typically display higher acidity and improved enzyme inhibition profiles.

Physicochemical Properties

  • Lipophilicity: Fluorination increases logP values, as seen in 3-(4-(trifluoromethyl)phenyl)propanoic acid (logP ~2.5) . The target compound’s logP is estimated to be ~1.8–2.0, balancing solubility and membrane permeability.
  • Crystallinity : The trifluoromethyl analog forms stable crystals via O–H⋯O hydrogen bonds , whereas the target compound’s amide linkage may promote intermolecular N–H⋯O interactions.

Biological Activity

3-[(2,4-Difluorophenyl)formamido]propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed findings from various studies.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to a formamido moiety linked to a propanoic acid backbone. Its unique structure contributes to its biological properties and interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against multidrug-resistant pathogens.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for various pathogens:

PathogenMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8
Vancomycin-resistant Enterococcus faecalis0.5 - 2
Gram-negative pathogens8 - 64
Drug-resistant Candida species8 - 64

These findings indicate that the compound exhibits significant antimicrobial activity, particularly against resistant strains, suggesting its potential utility in developing new therapeutic agents targeting these challenging infections .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have reported moderate anticancer activity across various tumor cell lines.

Anticancer Efficacy

The efficacy of the compound was evaluated using a panel of human tumor cell lines. The results are summarized in the following table:

Tumor TypeInhibition (%) at 10 µM
Breast Cancer15
Lung Cancer20
Colon Cancer10
Prostate Cancer12

These results suggest that while the compound exhibits some level of growth inhibition in cancer cells, further optimization may be necessary to enhance its efficacy .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may involve the inhibition of specific enzymes and pathways crucial for microbial survival and cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study conducted on the efficacy of the compound against MRSA revealed that it could inhibit bacterial growth effectively at low concentrations. The study utilized both in vitro and in vivo models to confirm these findings.
  • Cytokine Modulation : Another study assessed the impact of the compound on cytokine release from peripheral blood mononuclear cells (PBMCs). It was observed that certain concentrations significantly reduced the production of pro-inflammatory cytokines like TNF-α and IL-6, indicating potential anti-inflammatory properties .

Q & A

Q. Impurity Profile :

ImpuritySourceRemoval Method
3-[(2,5-Difluorophenyl)formamido]propanoic acidContaminated anilineColumn chromatography (silica gel, ethyl acetate/hexane)
Unreacted acrylonitrileIncomplete reactionRotary evaporation under reduced pressure

Advanced: How is the compound’s bioactivity assessed in enzyme inhibition studies?

Methodological Answer:

  • Tyrosinase Inhibition Assay : Adapt protocols from hydroumbellic acid studies . Prepare test solutions (1–100 μM) in PBS, and measure IC50_{50} using L-DOPA as substrate.
  • Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition reported for analogous fluorinated propanoates, Ki_i = 11.5 μM) .

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